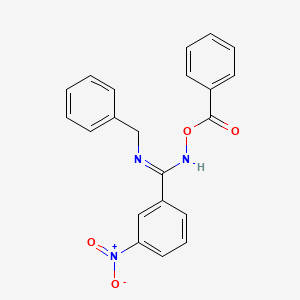

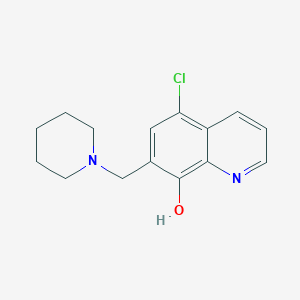

![molecular formula C22H32N2O3 B5566833 2-(2-methoxyethyl)-9-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566833.png)

2-(2-methoxyethyl)-9-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves various strategies, including Michael addition reactions and spirocyclization techniques. For example, Ahmed et al. (2012) describe the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones through the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid, highlighting the structures confirmed by multiple analytical methods (Ahmed et al., 2012). Similarly, Yang et al. (2008) report a divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, emphasizing the efficient Michael addition as a key step (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives can be characterized by various spectroscopic techniques. For instance, Parameswarappa & Pigge (2011) achieved the construction of 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization, with the reaction facilitated by in situ activation of pyridine substrates (Parameswarappa & Pigge, 2011).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives includes their participation in various reactions, such as the double Michael addition reaction described by Islam et al. (2017), leading to the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. This study underscores the role of N,N-dimethylbarbituric acid and diaryldivinylketones in facilitating the reaction (Islam et al., 2017).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystalline structure, can significantly influence their chemical behavior and potential applications. Studies like that of Zhang et al. (2008), which focused on the characterization of pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one, contribute valuable data on NMR spectroscopy and structural assignments (Zhang et al., 2008).

Chemical Properties Analysis

Exploring the chemical properties of diazaspiro[5.5]undecane derivatives, including their stability, reactivity under various conditions, and potential as ligands or catalysts, is crucial for their application in synthetic chemistry. For example, the study by Yuan et al. (2017) on the synthesis and biological activity of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, offers insights into the compound's crystal structure and interactions (Yuan et al., 2017).

Applications De Recherche Scientifique

Therapeutic Applications

Several studies have highlighted the therapeutic potentials of derivatives closely related to the specified compound. For instance, compounds with the diazaspiro[5.5]undecane core have been identified as CCR8 antagonists, showing promise in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007). Furthermore, derivatives have shown significant antihypertensive activity in models like the spontaneously hypertensive rat, indicating potential applications in cardiovascular health management (R. Clark et al., 1983).

Chemical Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of diazaspiro[5.5]undecane derivatives, highlighting their versatility in chemical synthesis and potential in drug development. Studies detail the synthesis of oxime derivatives from ketones of heterocyclic spiro compounds with barbituric acid moieties, demonstrating the chemical flexibility and utility of such structures in generating pharmacologically relevant molecules (Mahbubur Rahman et al., 2013). Another study presented a practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, showcasing the structural diversity achievable through Michael addition of lithium enolates to tetrasubstituted olefin acceptors (Hanbiao Yang et al., 2008).

Pharmaceutical Implications

The pharmaceutical relevance of diazaspiro[5.5]undecane derivatives extends beyond their therapeutic applications. Computational, spectral, and bioavailability studies, such as those on Venlafaxine cyclic impurities, offer insights into the structural and spectral properties of these compounds, contributing to a better understanding of their pharmacokinetics and potential toxicity impacts (Anil Kumar Sasidharan Pillai & B. Bhaskar, 2022).

Propriétés

IUPAC Name |

2-(2-methoxyethyl)-9-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O3/c1-26-17-16-24-18-22(10-9-21(24)25)11-14-23(15-12-22)13-3-4-19-5-7-20(27-2)8-6-19/h3-8H,9-18H2,1-2H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIJUUHNPOUHHA-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2(CCC1=O)CCN(CC2)CC=CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1CC2(CCC1=O)CCN(CC2)C/C=C/C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethyl)-9-[(2E)-3-(4-methoxyphenyl)prop-2-EN-1-YL]-2,9-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

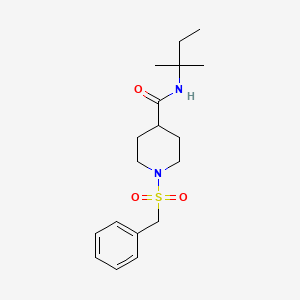

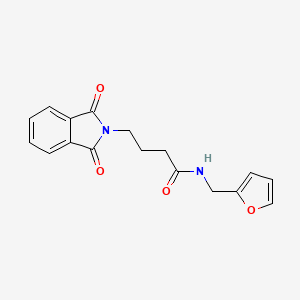

![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)

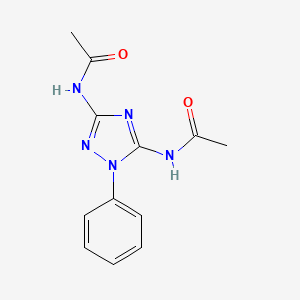

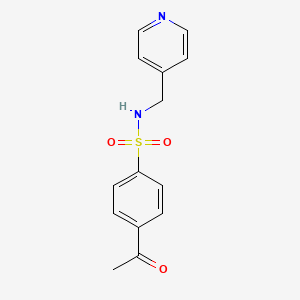

![methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5566759.png)

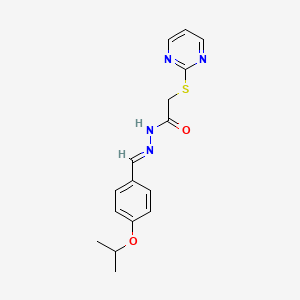

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)

![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)

![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)

![(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)

![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)